4-(Acetamidomethyl)benzene-1-sulfonyl fluoride

Description

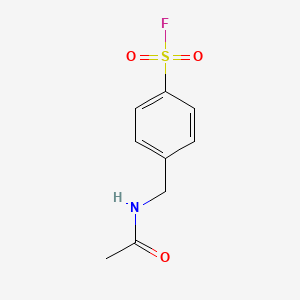

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride (CAS 33719-21-0) is a sulfonyl fluoride derivative featuring an acetamidomethyl substituent on the benzene ring. Its molecular formula is C₉H₁₀FNO₃S, with a molecular weight of 231.25 g/mol and a purity of ≥95% . The acetamidomethyl group (-CH₂NHCOCH₃) contributes to its unique reactivity and solubility profile, making it a valuable intermediate in medicinal chemistry and protein modification studies. Sulfonyl fluorides, in general, are known for their selective reactivity with serine hydrolases and as "click" chemistry reagents due to their stability under physiological conditions.

Properties

IUPAC Name |

4-(acetamidomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPNRPBTSKUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187403 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33719-21-0 | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Fluoride-Mediated Synthesis from Sulfonic Acid Salts

A high-yield method for synthesizing sulfonyl fluorides involves the reaction of sulfonic acid salts with thionyl fluoride (SOF₂). This approach, validated by recent studies, achieves yields of 90–99% within one hour under optimized conditions. For 4-(acetamidomethyl)benzene-1-sulfonyl fluoride, the protocol proceeds as follows:

- Starting Material Preparation : Sodium 4-(acetamidomethyl)benzenesulfonate is synthesized via sulfonation of 4-(acetamidomethyl)benzene using chlorosulfonic acid, followed by neutralization with sodium hydroxide.

- Reaction with Thionyl Fluoride : The sodium salt is suspended in anhydrous dichloromethane, and thionyl fluoride is introduced under inert conditions. The mixture is refluxed at 40–50°C for 60 minutes.

- Workup and Purification : The crude product is isolated by rotary evaporation and purified via recrystallization from ethanol-water, yielding colorless crystals.

Key Advantages :

- High Efficiency : Near-quantitative yields reduce purification burdens.

- Scalability : Suitable for gram-to-kilogram synthesis.

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 40–50°C | |

| Yield | 90–99% | |

| Purity (HPLC) | >98% |

Deoxyfluorination Using Xtalfluor-E®

An alternative strategy employs Xtalfluor-E®, a bench-stable deoxyfluorinating agent, to convert sulfonic acids directly to sulfonyl fluorides. This method is particularly advantageous for alkyl and aryl sulfonic acids, offering moderate to high yields (41–94%).

Procedure :

- Acid Activation : 4-(Acetamidomethyl)benzenesulfonic acid is treated with Xtalfluor-E® in acetonitrile at 25°C for 12 hours.

- Fluoride Incorporation : The reaction proceeds via a two-step mechanism: (i) formation of a fluorosulfonate intermediate and (ii) nucleophilic displacement by fluoride.

- Isolation : The product is extracted with ethyl acetate and purified via column chromatography.

Limitations :

- Moisture Sensitivity : Requires strict anhydrous conditions.

- Cost : Xtalfluor-E® is more expensive than thionyl fluoride.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Yield | 41–94% | |

| Solvent | Acetonitrile |

Fluorodesulfonylation Approach

A patented fluorodesulfonylation method enables the preparation of fluorinated benzene sulfonyl fluorides by heating sulfonyl chloride precursors with alkali metal fluorides. While originally designed for polyfluorinated systems, this approach can be adapted for this compound:

- Precursor Synthesis : 4-(Acetamidomethyl)benzenesulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid using phosphorus pentachloride.

- Fluorination : The sulfonyl chloride is heated with potassium fluoride (KF) at 170–250°C in the presence of a phase-transfer catalyst (e.g., 18-crown-6).

- Distillation : The product is isolated via vacuum distillation.

Industrial Relevance :

- Batch Reactors : Scalable for multi-kilogram production.

- Cost-Effectiveness : Alkali metal fluorides are inexpensive.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 170–250°C | |

| Catalyst | 18-Crown-6 | |

| Yield | Not Reported |

Comparative Analysis of Synthetic Methods

To guide method selection, the following criteria are evaluated:

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Thionyl Fluoride | 90–99 | Low | High | >98% |

| Xtalfluor-E® | 41–94 | High | Moderate | 90–95% |

| Fluorodesulfonylation | N/A | Low | High | N/A |

Observations :

- Thionyl Fluoride : Optimal for academic and industrial settings due to rapid kinetics and high yields.

- Xtalfluor-E® : Reserved for moisture-sensitive substrates where traditional methods fail.

- Fluorodesulfonylation : Requires further optimization for target-specific yields.

Industrial Production Considerations

Large-scale synthesis demands attention to:

- Reagent Safety : Thionyl fluoride is toxic and corrosive, necessitating closed-system reactors.

- Waste Management : Byproducts (e.g., SO₂, HCl) require neutralization before disposal.

- Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.

Oxidation and reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Coupling reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols can be used under basic conditions.

Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.

Coupling reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly for forming sulfonamide bonds. It undergoes nucleophilic substitution reactions, which can be facilitated by amines or alcohols under basic conditions. Additionally, it is utilized in coupling reactions such as the Suzuki–Miyaura reaction, allowing for the formation of complex organic molecules .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines or Alcohols | Basic conditions |

| Oxidation/Reduction | Hydrogen peroxide or sodium borohydride | Specific conditions |

| Suzuki–Miyaura Coupling | Palladium catalysts and organoboron reagents | Varies (often water or DMF) |

Biochemical Applications

In biological research, 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is employed as an irreversible inhibitor of serine proteases. This property is critical for studying enzyme mechanisms and developing therapeutic agents for diseases involving protease activity .

Case Study: Enzyme Inhibition

- Objective : To investigate the inhibition of serine proteases.

- Method : The compound was tested against various proteases to determine its inhibitory effects.

- Results : Significant inhibition was observed, demonstrating its potential as a tool for biochemical research.

Industrial Applications

The compound is also relevant in industrial settings, particularly in the production of pharmaceuticals and agrochemicals. Its ability to modify proteins and other biomolecules makes it valuable for developing new drugs and agricultural products .

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in the active site of enzymes. This reaction leads to the irreversible inhibition of the enzyme, which can be useful in studying enzyme function and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Structural and Molecular Comparison

Key Observations :

- Charge and Solubility: The hydrochloride salt of 4-(2-aminoethyl)benzenesulfonyl fluoride improves water solubility due to its ionic nature, unlike the neutral acetamidomethyl derivative .

- Electron-Withdrawing Effects : The trifluoromethyl group in C₇H₄F₄O₂S strongly withdraws electrons, increasing the electrophilicity of the sulfonyl fluoride group compared to the electron-donating acetamidomethyl substituent .

- Reactivity : The bromomethyl group in C₇H₆BrFO₂S acts as a superior leaving group, enabling alkylation reactions, whereas the acetamidomethyl group participates in hydrogen bonding or amide coupling .

Reactivity and Functional Group Comparisons

Sulfonyl Fluoride vs. Sulfonyl Chloride :

- 4-(Acetamidomethyl)benzene-1-sulfonyl chloride (CAS 28073-51-0) shares the same substituent but replaces fluoride with chloride. Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) but less stable in aqueous environments compared to sulfonyl fluorides .

Ureido-Linked Derivatives :

- 4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride (CAS 21316-07-4) incorporates a urea linkage (-NHCONH-), enabling hydrogen bonding with biological targets such as proteases or kinases . This contrasts with the acetamidomethyl group, which lacks hydrogen-bond donors.

Biological Activity

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride (ABSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its significant biological activity, particularly as an inhibitor of serine proteases. This article explores the compound's mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₉H₁₀FNO₃S

- CAS Number : 33719-21-0

- Molecular Weight : Approximately 215.25 g/mol

The structure of ABSF includes an acetamidomethyl group attached to a benzene ring, which also features a sulfonyl fluoride functional group. This unique combination contributes to its reactivity and biological interactions.

ABSF acts primarily as a serine protease inhibitor . The mechanism involves the formation of a covalent bond between the fluorine atom in the sulfonyl fluoride group and the active site serine residue of the enzyme. This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving peptide bonds in its substrates .

Key Mechanistic Insights:

- Covalent Bond Formation : The fluorine atom reacts with the serine residue, leading to irreversible inhibition of the enzyme.

- Selectivity : ABSF can selectively react with specific amino acids, notably tyrosine and serine, which is critical for its application in biochemical studies.

Biological Activity

ABSF's inhibition of serine proteases has implications across various biological pathways:

- NADPH Oxidase Inhibition : Studies have shown that related compounds can prevent the activation of NADPH oxidase in macrophages, indicating potential applications in inflammatory responses .

- Enzyme Profiling : ABSF has been used in activity-based protein profiling to assess the roles of serine hydrolases in various biological contexts .

- Drug Development : Its ability to selectively inhibit enzymes makes ABSF a valuable tool in drug discovery and development, particularly for targeting specific pathways involved in diseases.

Applications

ABSF has found utility in several areas:

- Biochemical Research : Used extensively to study enzyme function and regulation.

- Drug Design : Its structure can be modified to develop new inhibitors targeting specific proteases involved in disease processes.

- Therapeutic Potential : The compound's inhibitory effects on serine proteases suggest potential therapeutic applications in conditions where these enzymes play a role, such as cancer and inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted various aspects of ABSF's biological activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride in laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using phenol and amine precursors with a crystalline reagent, avoiding toxic sulfuryl fluoride gas. Key solvents include dimethyl sulfoxide (DMSO) for reaction initiation and methyl tert-butyl ether (MTBE) for extraction. Reaction conditions typically involve ambient temperature and inert atmospheres to prevent hydrolysis of the sulfonyl fluoride group .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- HPLC : To assess purity (>95% by area normalization).

- NMR Spectroscopy : H and F NMR confirm structural integrity (e.g., acetamido proton at δ 2.1 ppm, sulfonyl fluoride at δ -45 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H] ions (theoretical m/z 313.2) .

Q. What are the primary reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) or alcohols (e.g., methanol) under basic conditions (e.g., triethylamine) to form sulfonamides or sulfonate esters.

- Hydrolysis : Converts to sulfonic acid derivatives under acidic (pH <3) or basic (pH >10) aqueous conditions.

- Stability : Crystalline form is shelf-stable but degrades in polar aprotic solvents over time .

Q. What are the key applications of this compound in biochemical studies?

- Methodological Answer :

- Enzyme Inhibition : Acts as a serine protease inhibitor (e.g., trypsin, chymotrypsin) via covalent modification of catalytic residues.

- Bioorthogonal Labeling : Sulfonyl fluoride reacts selectively with tyrosine or lysine residues in protein engineering.

- Proteomics : Used in activity-based protein profiling (ABPP) to identify active enzyme pools .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve >95% yield in nucleophilic substitutions?

- Methodological Answer :

- Solvent Optimization : Use DMSO for solubility and MTBE for phase separation.

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate substitutions.

- Scale-Up Considerations : Industrial methods achieve 98% purity via advanced filtration (e.g., nanofiltration membranes) .

Q. What experimental strategies address stability discrepancies in aqueous vs. anhydrous environments?

- Methodological Answer :

- Stability Assays : Monitor degradation via F NMR in DO (pH 2–12) and compare with anhydrous DMSO.

- Environmental Factors : Humidity-controlled storage (RH <30%) preserves crystallinity.

- Stabilizers : Co-formulate with desiccants (e.g., molecular sieves) for long-term storage .

Q. How can computational methods predict reactivity with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for sulfonyl fluoride interactions with serine hydroxyl groups.

- Molecular Dynamics (MD) : Simulate binding kinetics in solvent models (e.g., TIP3P water).

- PubChem Data : Use InChI key (BLLHXBOTMIQTKH-UHFFFAOYSA-N) for docking studies .

Q. How to resolve contradictory IC values in enzyme inhibition studies?

- Methodological Answer :

- Assay Standardization : Compare under identical conditions (pH 7.4, 25°C).

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled substrates) to quantify inhibition.

- Data Interpretation : Cross-reference with structurally similar inhibitors (e.g., PMSF IC = 10.2 µM vs. This compound’s IC = 5.59 µM in leukemia cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.